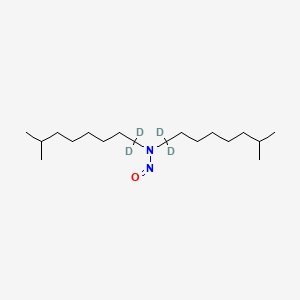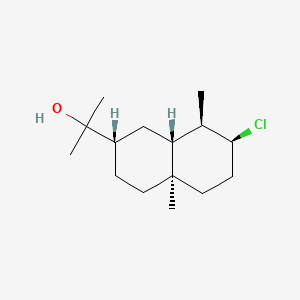
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes a chlorinated decahydronaphthalene ring system with a tertiary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Decahydronaphthalene Ring: This step involves cyclization reactions to form the decahydronaphthalene core.
Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group at the 2nd position, often achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Methylation: Addition of methyl groups at the 4a and 8 positions, typically using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a compound with a different functional group replacing the chlorine atom.
Applications De Recherche Scientifique
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-((2R,4aS,7R,8S,8aS)-7-Bromo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Iodo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with an iodine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Fluoro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
Propriétés
Formule moléculaire |
C15H27ClO |
|---|---|
Poids moléculaire |
258.83 g/mol |
Nom IUPAC |
2-[(2S,4aR,7S,8R,8aR)-7-chloro-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H27ClO/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-13,17H,5-9H2,1-4H3/t10-,11+,12-,13+,15-/m1/s1 |
Clé InChI |
XXVCLGZXRUGHLV-GEJOOGBSSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(C)(C)O)C)Cl |
SMILES canonique |
CC1C(CCC2(C1CC(CC2)C(C)(C)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
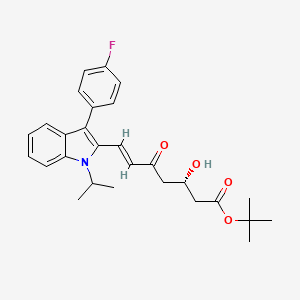
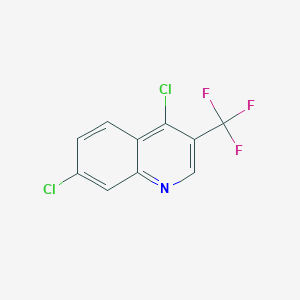

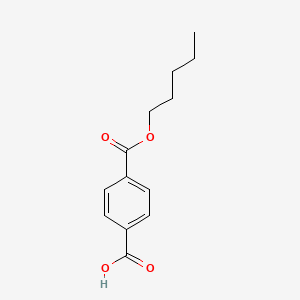
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
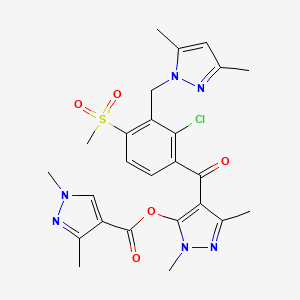
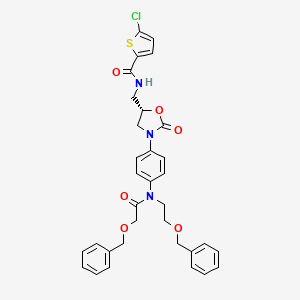
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
